molecular formula C6H16N2 B8698960 n,n,n',n'-tetramethyl-diaminoethane CAS No. 5498-94-2

n,n,n',n'-tetramethyl-diaminoethane

Cat. No.: B8698960
CAS No.: 5498-94-2
M. Wt: 116.20 g/mol
InChI Key: CMTIHEOOVZATEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine: is an organic compound with the molecular formula C6H16N2. It is a colorless to slightly yellow liquid with an amine-like odor. This compound is highly flammable and hygroscopic, meaning it readily absorbs moisture from the air. It is miscible with water and many organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Mechanism of Action

Molecular Targets and Pathways: N1,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine acts primarily as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity . The compound’s ability to donate electron pairs from its nitrogen atoms makes it an effective catalyst and chelator .

Comparison with Similar Compounds

Uniqueness: N1,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine’s unique structure allows it to form more stable and selective complexes with metal ions compared to its simpler analogs. This makes it particularly valuable in catalysis and coordination chemistry .

Properties

CAS No.

5498-94-2

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

1-N,1-N,1-N',1-N'-tetramethylethane-1,1-diamine

InChI

InChI=1S/C6H16N2/c1-6(7(2)3)8(4)5/h6H,1-5H3

InChI Key

CMTIHEOOVZATEB-UHFFFAOYSA-N

Canonical SMILES

CC(N(C)C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.